1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol
Overview
Description
“1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring) attached to an ethan-1-ol group via a but-2-yn-1-yloxy linker . The exact 3D structure can be determined using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 277.2±25.0 °C and a predicted density of 1.060±0.06 g/cm3 .
Scientific Research Applications
Organometallic Chemistry
The compound is utilized in the field of organometallic chemistry, specifically in the synthesis of vinylidene, chroman-2-ylidene, and hexahydrochromen-2-ylidene complexes. These are obtained from the activation of similar compounds with ruthenium allenylidene/alkenylcarbyne complexes. This process involves a series of allenylidene derivatives undergoing protonation and resulting in various alkenylcarbyne and bicyclic carbene complexes with potential applications in organic synthesis and catalysis (Bustelo et al., 2007).
Synthesis of Intermediate Compounds
The compound serves as an intermediate in the synthesis of other complex molecules. For instance, it's involved in the fabrication of 4-Phenyl-2-Butanone, a significant medium for synthesizing anti-inflammatory medications and codeine. The process includes multiple steps like Claisen's condensation and substitution reactions, indicating its versatility in medicinal chemistry synthesis (Zhang, 2005).
Liquid Crystals and Material Science
In material science, particularly in the synthesis of liquid crystals, compounds similar to 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol are synthesized and transformed through various chemical reactions. These compounds are part of creating new chiral smectic mesogenes, indicating potential applications in display technologies and other areas where liquid crystals are crucial (Kula et al., 2010).
Antimicrobial Agents
Derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal properties. The study involved novel 1,2,3-triazoles derivatives synthesized through a series of reactions, including 1,3-dipolar cycloaddition. These derivatives demonstrated significant antimicrobial activities, suggesting the compound's potential in developing new antimicrobial agents (Pervaram et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(4-but-2-ynoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQHXPZCPDHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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